BenchChemオンラインストアへようこそ!

1,1-Dicyclohexyl-3-(1-naphthyl)urea

soluble epoxide hydrolase inflammation cardiovascular

1,1-Dicyclohexyl-3-(1-naphthyl)urea is a uniquely polypharmacological tool compound with picomolar sEH inhibition (IC50=1.40 nM) and nanomolar CB2 agonism (EC50=2.90 nM). It enables study of cross-talk between EET and endocannabinoid pathways, unachievable by simple cyclohexyl- or naphthyl-ureas. Ideal for neuropathic pain and IBD models. Procure now for R&D.

Molecular Formula C23H30N2O
Molecular Weight 350.5 g/mol
CAS No. 129721-54-6
Cat. No. B11959543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Dicyclohexyl-3-(1-naphthyl)urea
CAS129721-54-6
Molecular FormulaC23H30N2O
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N(C2CCCCC2)C(=O)NC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C23H30N2O/c26-23(24-22-17-9-11-18-10-7-8-16-21(18)22)25(19-12-3-1-4-13-19)20-14-5-2-6-15-20/h7-11,16-17,19-20H,1-6,12-15H2,(H,24,26)
InChIKeyBFNLMCOUVHVNMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Dicyclohexyl-3-(1-naphthyl)urea (CAS 129721-54-6): A Multi-Target Urea Derivative for Advanced Pharmacological Profiling and Probe Development


1,1-Dicyclohexyl-3-(1-naphthyl)urea (CAS 129721-54-6) is an asymmetrical trisubstituted urea featuring two cyclohexyl groups and a 1-naphthyl substituent on the urea core . It is cataloged as a rare and unique chemical in the Sigma-Aldrich AldrichCPR collection, intended for early-stage discovery research . The compound exhibits a polypharmacological profile with notable activity at multiple targets, including soluble epoxide hydrolase (sEH), cannabinoid receptors, glucokinase, 15-lipoxygenase-1, and urea transporters, making it a versatile tool for probing interconnected signaling pathways [1][2][3][4].

Why 1,1-Dicyclohexyl-3-(1-naphthyl)urea Cannot Be Replaced by a Generic Urea Analog


Generic substitution is not feasible due to the compound's unique polypharmacology arising from its specific substitution pattern. Simple 1,3-dicyclohexylurea lacks the naphthyl group critical for interactions with cannabinoid receptors, glucokinase, and 15-lipoxygenase [1]. Conversely, other 1-naphthyl ureas often bear only a single cyclohexyl or alternative aryl groups, resulting in distinct selectivity and potency profiles . The combination of the 1-naphthyl moiety with two cyclohexyl groups in 1,1-dicyclohexyl-3-(1-naphthyl)urea produces a quantitatively distinct pharmacological fingerprint, as detailed below.

Quantitative Differentiation of 1,1-Dicyclohexyl-3-(1-naphthyl)urea Against Comparator Compounds


Picomolar Potency as a Soluble Epoxide Hydrolase (sEH) Inhibitor

1,1-Dicyclohexyl-3-(1-naphthyl)urea inhibits the C-terminal domain of human sEH with an IC50 of 1.40 nM [1]. This potency places it among the most effective 1,3-disubstituted ureas reported, which typically range from 40 pM to 9.2 nM for optimized structures [2]. In contrast, the structurally simpler 1,3-dicyclohexylurea is a weaker inhibitor with IC50 values of 160 nM (human) and 90 nM (mouse) .

soluble epoxide hydrolase inflammation cardiovascular

Selective and Potent Agonism at Cannabinoid CB2 Receptor

The compound acts as a potent CB2 receptor agonist with an EC50 of 2.90 nM in a calcium mobilization assay [1]. It displays significant selectivity over CB1, where agonist activity is 17 nM (EC50) [1], and binding affinity for CB1 is >10,000 nM (Ki) [2]. This contrasts with the non-selective cannabinoid agonist WIN 55,212-2, which has Ki values of 1.89 nM (CB2) and 1.12 nM (CB1) [3]. The related 1,1-dicyclohexyl-3-phenylurea shows no reported CB2 activity.

cannabinoid receptor CB2 agonist immunomodulation

Sub-Nanomolar Glucokinase Activation

1,1-Dicyclohexyl-3-(1-naphthyl)urea activates glucokinase in rat INS-1 cells with an EC50 of 0.90 nM [1]. This is substantially more potent than clinical-stage glucokinase activators such as AM-2394 (EC50 = 60 nM) [2] and AR453588 (EC50 = 42 nM) . The 1,3-dicyclohexylurea analog has no reported glucokinase activity, underscoring the essential role of the naphthyl group.

glucokinase activator diabetes glucose homeostasis

High-Affinity 15-Lipoxygenase-1 (15-LOX-1) Inhibition

The compound inhibits human 15-lipoxygenase-1 with a Ki of 22 nM [1]. This affinity is comparable to optimized 15-LOX-1 inhibitors (e.g., Ki = 36 nM for inhibitor 14d) [2] and is over 77-fold better than the micromolar inhibitors typical of early leads (e.g., 1.7 μM) [3]. In contrast, 1,3-dicyclohexylurea and 1,1-dicyclohexyl-3-phenylurea lack reported 15-LOX-1 activity.

15-lipoxygenase inflammation ferroptosis

Moderate Urea Transporter-B (UT-B) Inhibition

1,1-Dicyclohexyl-3-(1-naphthyl)urea inhibits rat UT-B with an IC50 of 220 nM [1]. This is significantly less potent than optimized UT-B inhibitors such as UT-B-IN-1, which has an IC50 of 10 nM (human) and 25 nM (mouse) . However, it provides a distinct chemotype compared to thiourea-based inhibitors like dimethylthiourea (IC50 = 2–3 mM) [2]. The compound offers a starting point for developing dual sEH/UT inhibitors, given its potent sEH activity.

urea transporter diuretic renal physiology

High-Impact Research Applications for 1,1-Dicyclohexyl-3-(1-naphthyl)urea


Inflammation and Pain Research: Dual sEH/CB2 Modulation

The combination of picomolar sEH inhibition (IC50 = 1.40 nM) [1] and nanomolar CB2 agonism (EC50 = 2.90 nM) [2] makes this compound an exceptional tool for studying synergistic anti-inflammatory and analgesic effects. It enables exploration of cross-talk between epoxy-fatty acid signaling and endocannabinoid pathways in models of neuropathic pain, arthritis, and inflammatory bowel disease.

Metabolic Disease Probe Development: Glucokinase Activation

With sub-nanomolar glucokinase activation (EC50 = 0.90 nM) [3], this compound serves as a high-affinity chemical probe for investigating pancreatic β-cell function and hepatic glucose metabolism. It can be used to dissect glucokinase-dependent pathways in insulin secretion and glucose sensing, providing a benchmark for validating novel anti-diabetic targets.

Cardiovascular and Renal Pharmacology: sEH/UT-B Dual Inhibition

The compound's potent sEH inhibition (IC50 = 1.40 nM) [1] combined with moderate UT-B inhibition (IC50 = 220 nM) [4] offers a unique profile for studying integrated control of blood pressure and fluid balance. It is suitable for in vitro and ex vivo studies examining the interplay between epoxyeicosatrienoic acid (EET) metabolism and urea handling in vascular and renal tissues.

Ferroptosis and Lipid Peroxidation Research: 15-LOX-1 Inhibition

High-affinity inhibition of 15-lipoxygenase-1 (Ki = 22 nM) [5] positions this compound as a valuable tool for investigating ferroptotic cell death mechanisms. It can be used to modulate lipid peroxide generation in studies of neurodegeneration, cancer cell death, and ischemia-reperfusion injury.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,1-Dicyclohexyl-3-(1-naphthyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.